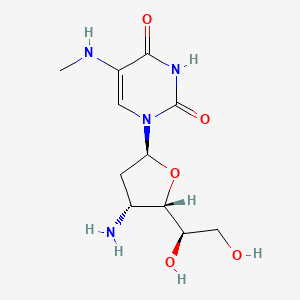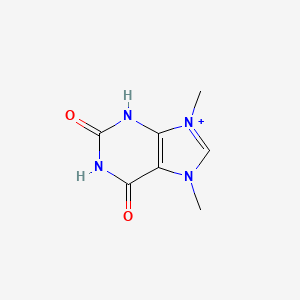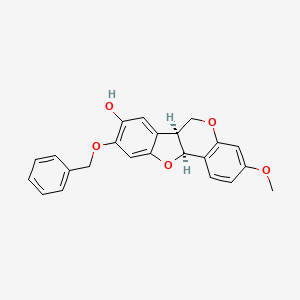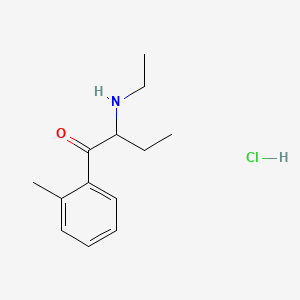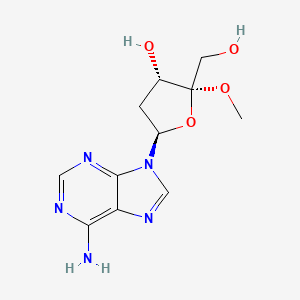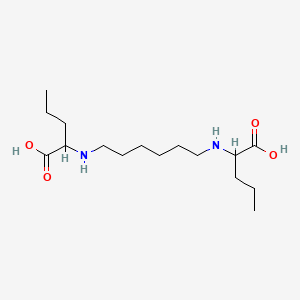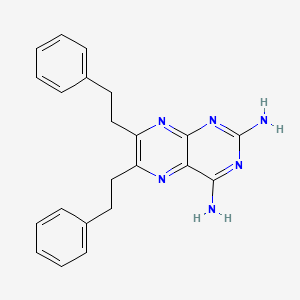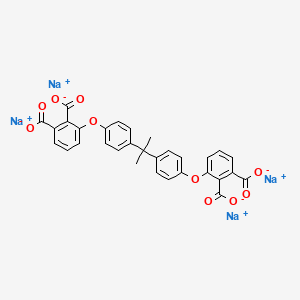
1,2-Benzenedicarboxylic acid, 3,3'-((1-methylethylidene)bis(4,1-phenyleneoxy))bis-, tetrasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarboxylic acid, 3,3’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis-, tetrasodium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzenedicarboxylic acid core and phenyleneoxy groups linked by a methylethylidene bridge. The tetrasodium salt form enhances its solubility in water, making it useful in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 3,3’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis-, tetrasodium salt typically involves the reaction of 1,2-benzenedicarboxylic acid with bisphenol A in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product. The final step involves the neutralization of the compound with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using crystallization or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic acid, 3,3’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenyleneoxy groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyleneoxy derivatives.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, 3,3’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis-, tetrasodium salt has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic acid, 3,3’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis-, tetrasodium salt involves its interaction with specific molecular targets. The phenyleneoxy groups can interact with various enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester
- 1,2-Benzenedicarboxylic acid, polymer with 1,3-diisocyanatomethylbenzene
- 1,4-Benzenedicarboxylic acid polymer with 1,2-ethanediol
Uniqueness
1,2-Benzenedicarboxylic acid, 3,3’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis-, tetrasodium salt stands out due to its unique methylethylidene bridge and tetrasodium salt form, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific reactivity profiles.
Properties
CAS No. |
72066-81-0 |
|---|---|
Molecular Formula |
C31H20Na4O10 |
Molecular Weight |
644.4 g/mol |
IUPAC Name |
tetrasodium;3-[4-[2-[4-(2,3-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate |
InChI |
InChI=1S/C31H24O10.4Na/c1-31(2,17-9-13-19(14-10-17)40-23-7-3-5-21(27(32)33)25(23)29(36)37)18-11-15-20(16-12-18)41-24-8-4-6-22(28(34)35)26(24)30(38)39;;;;/h3-16H,1-2H3,(H,32,33)(H,34,35)(H,36,37)(H,38,39);;;;/q;4*+1/p-4 |
InChI Key |
FTXRWORPWZUFCS-UHFFFAOYSA-J |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=CC(=C2C(=O)[O-])C(=O)[O-])C3=CC=C(C=C3)OC4=CC=CC(=C4C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-3-methyl-4-(3-oxomorpholin-4-yl)benzamide](/img/structure/B12786806.png)
